REACTION_SMILES
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[CH3:17][N:18]([CH3:19])[C:20](=[O:21])[CH3:22].[CH3:33][C:34](=[O:35])[CH3:36].[Cl:2][CH2:3][c:4]1[n:5][cH:6][cH:7][c:8]([O:11][CH2:12][C:13]([F:14])([F:15])[F:16])[c:9]1[CH3:10].[ClH:1].[SH:23][c:24]1[nH:25][c:26]2[c:27]([n:28]1)[cH:29][cH:30][cH:31][cH:32]2>>[CH2:3]([c:4]1[n:5][cH:6][cH:7][c:8]([O:11][CH2:12][C:13]([F:14])([F:15])[F:16])[c:9]1[CH3:10])[S:23][c:24]1[n:25][c:26]2[c:27]([nH:28]1)[cH:29][cH:30][cH:31][cH:32]2.[ClH:2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(OCC(F)(F)F)ccnc1CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Sc1nc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(OCC(F)(F)F)ccnc1CSc1nc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:17][N:18]([CH3:19])[C:20](=[O:21])[CH3:22].[CH3:33][C:34](=[O:35])[CH3:36].[Cl:2][CH2:3][c:4]1[n:5][cH:6][cH:7][c:8]([O:11][CH2:12][C:13]([F:14])([F:15])[F:16])[c:9]1[CH3:10].[ClH:1].[SH:23][c:24]1[nH:25][c:26]2[c:27]([n:28]1)[cH:29][cH:30][cH:31][cH:32]2>>[CH2:3]([c:4]1[n:5][cH:6][cH:7][c:8]([O:11][CH2:12][C:13]([F:14])([F:15])[F:16])[c:9]1[CH3:10])[S:23][c:24]1[n:25][c:26]2[c:27]([nH:28]1)[cH:29][cH:30][cH:31][cH:32]2.[ClH:2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(OCC(F)(F)F)ccnc1CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Sc1nc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(OCC(F)(F)F)ccnc1CSc1nc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |